![molecular formula C9H8FNO2 B2801963 1-Cyclopropyl-4-fluoro-2-nitrobenzene CAS No. 2366994-53-6](/img/structure/B2801963.png)
1-Cyclopropyl-4-fluoro-2-nitrobenzene
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Overview
Description
1-Cyclopropyl-4-fluoro-2-nitrobenzene is a chemical compound with the formula C9H8FNO2 . It is used in laboratory chemicals, manufacture of substances, and scientific research and development .
Molecular Structure Analysis
The molecular weight of 1-Cyclopropyl-4-fluoro-2-nitrobenzene is 181.17 . The InChI key is CVUKOJIDCSEIRX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1-Cyclopropyl-4-fluoro-2-nitrobenzene is a solid at room temperature . It should be stored at -20°C .Scientific Research Applications
Synthesis of Novel Organic Compounds
1-Cyclopropyl-4-fluoro-2-nitrobenzene serves as a precursor in the synthesis of a variety of complex organic molecules. For instance, it is used in the one-pot approach for SNAr (nucleophilic aromatic substitution) reactions with cyclopropanol under mild conditions, highlighting a simplified method that maintains high yields without the need for harsh conditions (Hao Jin, Zhuo Gao, Shaodong Zhou, & C. Qian, 2019). Additionally, this compound is a key intermediate in the preparation of fluoro, fluoromethyl, difluoromethyl, and trifluoromethylcyclopropanes, contributing significantly to the development of fluorine-containing cyclopropane derivatives which are of high interest in medicinal chemistry due to their potential synergistic effects on biological activity and metabolic profile (A. Pons, Laëtitia Delion, T. Poisson, A. Charette, & P. Jubault, 2021).
Development of Materials and Detection Methods
The compound is also instrumental in the development of new materials and detection methods. A notable application is the creation of a 4-Fluoro-3-nitrophenyl grafted gold electrode platform for the label-free electrochemical detection of interleukin-2 protein, showcasing its potential in biosensor technology. The platform utilizes the compound as a cross-linker for covalently immobilizing antibodies on the electrode surface, enabling sensitive and selective detection of target biomolecules (S. Arya & M. K. Park, 2014).
Exploring Chemical Reaction Mechanisms
Research on 1-Cyclopropyl-4-fluoro-2-nitrobenzene also extends to the exploration of chemical reaction mechanisms, such as the study of microwave-mediated reduction of nitroaromatics including fluorine-containing compounds, which highlights the influence of solvents on the extent of competing SNAr/reduction processes. This study provides valuable insights into the optimization of reaction conditions for the selective reduction of nitroaromatics to their corresponding anilines (J. Spencer, Rajendra P. Rathnam, Hiren Patel, & Nazira Anjum, 2008).
Safety And Hazards
1-Cyclopropyl-4-fluoro-2-nitrobenzene is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust, fumes, mist, spray, vapors, washing skin thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place .
Future Directions
properties
IUPAC Name |
1-cyclopropyl-4-fluoro-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO2/c10-7-3-4-8(6-1-2-6)9(5-7)11(12)13/h3-6H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRLWALRZHSGGKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=C(C=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-4-fluoro-2-nitrobenzene |
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